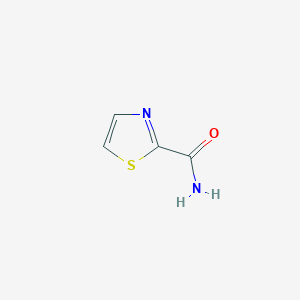

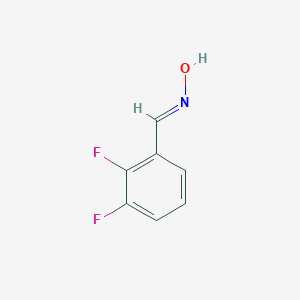

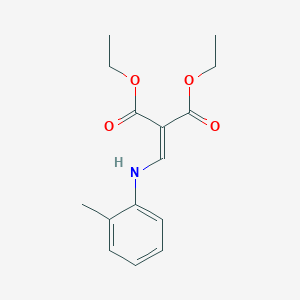

![molecular formula C8H6N4S2 B102665 [1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミン CAS No. 16162-28-0](/img/structure/B102665.png)

[1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine is a useful research compound. Its molecular formula is C8H6N4S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機エレクトロニクス

[1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミンが含まれるチアゾロチアゾール環系は、その平面的な剛直な骨格と拡張されたπ共役構造により、有機エレクトロニクス分野で注目を集めている . これらの特性により、光電子デバイスでの使用に適しています .

光電子デバイス

このクラスの化合物は、光電子用途に不可欠な特性である、著しく高い酸化安定性と電荷キャリア移動度を持っています . それらは、色素増感太陽電池や有機電界効果トランジスタなどの光電子デバイスで広く使用されています .

合成方法

[1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミンを含むチアゾロチアゾールの合成は、現在も研究が行われているトピックです . これらの化合物の合成には、さまざまな用途に使用できるさまざまな方法が開発されてきました .

生物活性

[1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミンが属するチアゾールというクラスの化合物は、幅広い生物活性を示すことが報告されています . これらには、抗菌、抗真菌、抗炎症、抗腫瘍、抗結核、抗糖尿病、抗ウイルス、および抗酸化活性などがあります .

創薬

チアゾール環の分子静電ポテンシャル(MEP)表面は、薬物標的タンパク質相互作用に重要な役割を果たします . したがって、[1,3]チアゾロ[5,4-f][1,3]ベンゾチアゾール-2,6-ジアミンとその誘導体は、新規薬剤の設計に使用できます<a aria-label="2: 5. Drug Design The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction2" data-citationid="3dfc8724-3350-54c4-62d8-fcdcc34caf2b-30" h="ID=SERP,5

作用機序

Mode of Action

It’s known that thiazole and benzothiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine. Specific details about how such factors impact this compound are currently unknown .

特性

IUPAC Name |

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCTALWYMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346640 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16162-28-0 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。